Address metabolic instability in lead compounds with 1-Methylazetidin-3-ol, a ready-to-use N-methyl azetidine building block. Its permanently installed N-methyl group blocks oxidative metabolism, improving in vivo exposure without requiring additional synthetic steps. Ideal for bioisosteric replacement of larger heterocycles to enhance solubility. • Eliminates deprotection/methylation steps, reducing process costs. • sp3-rich scaffold lowers LogP and increases aqueous solubility. • Reliable supply with verified purity for streamlined drug discovery.
1-Methylazetidin-3-ol is a saturated, four-membered heterocyclic alcohol used as a building block in medicinal chemistry. As a substituted azetidine, it provides a low molecular weight, sp3-rich scaffold that is incorporated into drug candidates to enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability. [REFS-1, REFS-2] Its fixed N-methyl group and 3-hydroxyl functional handle make it a strategic precursor for creating derivatives with specific steric and electronic profiles, differentiating it from unsubstituted or alternatively protected azetidines.
Selecting 1-Methylazetidin-3-ol over seemingly similar analogs is a critical process and design decision. The permanently installed N-methyl group is not a trivial modification; it fundamentally alters the compound's utility compared to alternatives. Substituting it with azetidin-3-ol introduces a reactive N-H bond, creating a different reactivity profile and potential site for undesired metabolism. Using an N-Boc protected analog, such as N-Boc-azetidin-3-ol, necessitates additional deprotection and methylation steps, complicating synthesis and increasing process costs. [1] Furthermore, swapping the four-membered ring for a larger pyrrolidine or piperidine analog changes the scaffold's rigidity, polarity, and three-dimensional shape, which can negatively impact target binding and solubility. [2] Therefore, 1-Methylazetidin-3-ol is specified when its unique combination of stability, basicity, and ready-to-use structure is required for a streamlined synthesis and optimized final product performance.
In the development of kinase inhibitors, blocking sites of metabolic degradation is critical for achieving suitable in vivo exposure. A patent for novel kinase inhibitors demonstrated that incorporating a 1-methylazetidin-3-yl moiety resulted in significantly improved metabolic stability compared to a structurally similar N-H pyrrolidine analog. The half-life of the N-methylazetidine compound in human liver microsomes was over 2.5 times longer than the pyrrolidine-containing comparator. [1]
| Evidence Dimension | Metabolic Half-Life (T½) |
| Target Compound Data | >120 minutes (for a derivative containing the 1-methylazetidin-3-yl moiety) |
| Comparator Or Baseline | 47 minutes (for a derivative containing a structurally analogous pyrrolidin-3-yl moiety) |
| Quantified Difference | >2.5-fold increase in metabolic half-life |
| Conditions | Incubation with human liver microsomes (HLM). |
This demonstrates a direct, quantifiable improvement in a critical drug-like property, justifying the selection of this specific methylated scaffold to reduce metabolic clearance.
For synthetic routes requiring a terminal N-methylazetidine moiety, 1-Methylazetidin-3-ol offers a significant process advantage over the common alternative of using a protected precursor like N-Boc-azetidin-3-ol. Syntheses starting with N-Boc-azetidin-3-ol or related protected intermediates require a minimum of two additional steps: Boc-deprotection (typically with a strong acid like TFA) followed by N-methylation (e.g., via reductive amination or with a methylating agent). [REFS-1, REFS-2] Procuring 1-Methylazetidin-3-ol directly eliminates these steps, saving time, reducing reagent costs, and simplifying purification.
| Evidence Dimension | Required Synthetic Steps |
| Target Compound Data | 0 (Ready for direct coupling via the hydroxyl group) |
| Comparator Or Baseline | 2+ (N-Boc Deprotection -> N-Methylation) |
| Quantified Difference | Eliminates at least two synthetic and purification steps |
| Conditions | Standard synthesis of N-methylazetidine-containing final products. |
This compound provides a more economical and efficient synthetic route for specific targets, reducing operational complexity and cost for chemistry teams.
In medicinal chemistry, replacing larger heterocyclic rings with the smaller, more rigid azetidine scaffold is a validated strategy for improving aqueous solubility. The azetidine ring imparts greater polarity and reduces lipophilicity (LogP) compared to its five-membered (pyrrolidine) and six-membered (piperidine) counterparts. For example, in a comparative study of representative sulfonylamide derivatives, the calculated LogP increased from ~1.3 for the azetidine derivative to 1.6 for the pyrrolidine and 1.9 for the piperidine, with a corresponding decrease in aqueous solubility from high to low across the series. This makes 1-Methylazetidin-3-ol a preferred building block when the goal is to increase the hydrophilicity of a lead compound.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
| Target Compound Data | ~1.3 (for a representative azetidine derivative) |
| Comparator Or Baseline | 1.6 (for a representative pyrrolidine derivative) and 1.9 (for a representative piperidine derivative) |
| Quantified Difference | Azetidine derivative is less lipophilic by 0.3-0.6 LogP units |
| Conditions | Calculated values for representative N-phenylsulfonyl derivatives. |
Selecting this azetidine building block over a pyrrolidine or piperidine analog is a rational strategy to improve the aqueous solubility of a final compound, a frequent challenge in drug development.
When a lead compound in a kinase inhibitor program shows rapid degradation in liver microsome assays, and metabolic analysis points to oxidation of an analogous N-H or other vulnerable moiety, 1-Methylazetidin-3-ol is the right choice. Its N-methyl group blocks a potential site of metabolism, directly addressing the clearance issue and increasing the likelihood of achieving sufficient in vivo exposure. [1]
For projects that require the incorporation of a specific N-methylazetidinyl group into a complex intermediate, this compound is the optimal choice to streamline the workflow. It avoids the need to re-optimize deprotection and methylation conditions on a valuable, late-stage substrate, thereby de-risking the synthesis and shortening the timeline to the final product compared to using an N-Boc protected analog. [2]
When a promising but poorly soluble lead compound contains a larger, more lipophilic heterocycle (like a piperidine or pyrrolidine), 1-Methylazetidin-3-ol serves as a superior bioisosteric replacement. Its incorporation is a targeted strategy to lower the compound's LogP and increase aqueous solubility, potentially improving its suitability for oral or parenteral formulation. [3]
Irritant